molecular formula C17H14ClN3O2 B12879155 N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B12879155
M. Wt: 327.8 g/mol
InChI Key: LLYLERKLOXTKAC-UHFFFAOYSA-N
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Description

N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-chloro-4-methoxyaniline with quinoline-4-carbohydrazide under specific reaction conditions. The process may include steps such as:

    Nitration: The nitration of 2-chloro-4-methoxyaniline to introduce a nitro group.

    Reduction: Reduction of the nitro group to form the corresponding amine.

    Condensation: Condensation of the amine with quinoline-4-carbohydrazide to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization and chromatography for purification.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions to modify the quinoline ring.

    Substitution: Nucleophilic substitution reactions to introduce different substituents on the quinoline ring.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions can include various substituted quinoline derivatives, which may exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: For its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with DNA: Binding to DNA and affecting its replication and transcription.

    Modulating Signaling Pathways: Influencing various cellular signaling pathways to induce desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide include:

    2-Phenylquinoline-4-carbohydrazide: Another quinoline derivative with similar structural features.

    N-(2-Chloro-4-fluorobenzoyl)-N’-(5-hydroxy-2-methoxyphenyl)urea: A compound with a similar functional group arrangement.

    7-Chloroquinoline Derivatives: Compounds with similar quinoline cores but different substituents.

Uniqueness

N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and properties compared to other quinoline derivatives.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N'-(2-chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

InChI

InChI=1S/C17H14ClN3O2/c1-23-11-6-7-16(14(18)10-11)20-21-17(22)13-8-9-19-15-5-3-2-4-12(13)15/h2-10,20H,1H3,(H,21,22)

InChI Key

LLYLERKLOXTKAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NNC(=O)C2=CC=NC3=CC=CC=C23)Cl

Origin of Product

United States

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